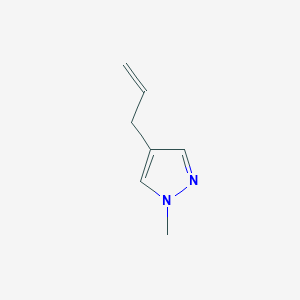

1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole

Description

Overview of 1-Substituted and 4-Substituted Pyrazole (B372694) Derivatives in Advanced Chemical Research

1-Substituted Pyrazoles: The substitution at the N1 position of the pyrazole ring is a common strategy to modulate the compound's physical and biological properties. Introducing a methyl group, as in the case of 1-methyl-1H-pyrazole, can influence its solubility, stability, and how it interacts with biological targets. mdpi.comnih.gov The synthesis of 1-substituted pyrazoles can be achieved through various methods, including the direct N-alkylation of pyrazole or by using a substituted hydrazine (B178648) in the initial cyclization reaction. acs.orgresearchgate.net Research into 1-substituted pyrazoles is extensive, with applications ranging from the development of novel ligands for catalysis to the creation of new pharmaceutical agents. mdpi.com

4-Substituted Pyrazoles: The C4 position of the pyrazole ring is often targeted for functionalization to fine-tune the electronic properties and steric profile of the molecule. Electrophilic substitution reactions readily occur at this position. globalresearchonline.net The introduction of substituents at the C4 position can significantly influence the compound's biological activity. fujifilm.comsigmaaldrich.com For instance, the attachment of an allyl group, as in 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole, introduces a reactive handle that can be used for further chemical transformations, such as cross-coupling reactions or polymerization. The synthesis of 4-substituted pyrazoles often involves the Vilsmeier-Haack reaction to introduce a formyl group, which can then be further modified. researchgate.net

The combination of substitutions at both the 1- and 4-positions allows for the creation of highly tailored molecules. These disubstituted pyrazoles are at the forefront of research in medicinal chemistry and materials science, with ongoing efforts to explore their potential in a wide range of applications. nih.gov

Scope and Research Focus on this compound

The specific compound, this compound, features a methyl group at the N1 position and an allyl group (prop-2-en-1-yl) at the C4 position. It is important to distinguish this compound from its isomer, 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole (also known as 1-methyl-4-isopropenyl-1H-pyrazole), which has the double bond in a different position within the three-carbon chain and is commercially available. sigmaaldrich.comsigmaaldrich.combldpharm.com

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests several areas of potential research interest. The presence of the allyl group makes it a valuable synthetic intermediate. This functional group can participate in a variety of chemical reactions, including:

Cross-coupling reactions: The allyl group can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Polymerization: The vinyl group within the allyl substituent can potentially undergo polymerization to create novel pyrazole-containing polymers with unique material properties.

Functional group interconversion: The double bond of the allyl group can be subjected to various transformations, such as oxidation, reduction, or addition reactions, to introduce new functionalities.

The synthesis of this compound would likely follow general strategies for the synthesis of 1,4-disubstituted pyrazoles. One plausible route could involve the initial synthesis of 1-methyl-1H-pyrazole followed by a directed allylation at the C4 position. Alternatively, a pre-functionalized precursor containing the allyl group could be used in the initial pyrazole ring formation. For example, a 1,3-dipolar cycloaddition of a nitrile imine with a dipolarophile containing an allyl group has been reported for the synthesis of pyrazole derivatives. imist.ma

Given the established importance of pyrazole derivatives, further investigation into the synthesis, properties, and potential applications of this compound is a valid area for future research in heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

1-methyl-4-prop-2-enylpyrazole |

InChI |

InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3 |

InChI Key |

ZERVVYATDRNKEY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Prop 2 En 1 Yl 1h Pyrazole and Its Precursors

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach offers a straightforward and efficient route to polysubstituted pyrazoles. mdpi.com The reaction involves the nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov

A variety of 1,3-dicarbonyl precursors can be utilized, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. nih.govmdpi.com The reaction between α,β-unsaturated ketones and hydrazine derivatives initially yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. beilstein-journals.orgnih.gov The regioselectivity of the cyclocondensation can be a challenge, often leading to a mixture of isomers. mdpi.com However, reaction conditions, such as the use of specific solvents or acid catalysts like sulfuric acid or hydrochloric acid, can influence the outcome. jocpr.com To overcome the limited availability of certain hydrazine precursors, in situ generation methods have been developed, for instance, through the copper-catalyzed coupling of arylboronic acids with a protected diimide. nih.govbeilstein-journals.org

| Reactants | Reaction Type | Key Features | Reference(s) |

| 1,3-Dicarbonyl Compounds + Hydrazines | Knorr Cyclocondensation | Classic, versatile, potential for regioselectivity issues. | nih.govbeilstein-journals.orgmdpi.com |

| α,β-Unsaturated Ketones + Hydrazines | Cyclocondensation/Oxidation | Forms pyrazoline intermediate, requires subsequent oxidation. | beilstein-journals.orgnih.gov |

| Arylboronic Acids + Protected Diimide + 1,3-Dicarbonyls | In situ Hydrazine Formation/Cyclocondensation | Overcomes limitations in hydrazine availability. | nih.govbeilstein-journals.org |

A powerful and atom-economical alternative for pyrazole synthesis is the [3+2] cycloaddition reaction. nih.gov This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkyne or an alkene. jocpr.comnih.govresearchgate.net The reaction of diazo compounds with olefinic substrates is a prominent strategy for constructing functionalized pyrazoles. nih.gov For instance, the reaction between diazoacetonitrile and nitroolefins provides a transition-metal-free route to multisubstituted cyanopyrazoles. organic-chemistry.org

Nitrilimines, often generated in situ, readily react with alkynes to afford a wide range of pyrazole derivatives. rsc.org This approach has been successfully employed in the synthesis of 1,3,5-trisubstituted pyrazoles. rsc.org The regioselectivity of these cycloaddition reactions is a key aspect, and the specific substitution patterns of the reactants can often control the outcome. rsc.org

| 1,3-Dipole | Dipolarophile | Key Features | Reference(s) |

| Diazo Compounds | Alkenes/Alkynes | Atom-economical, versatile for functionalization. | jocpr.comnih.govresearchgate.net |

| Nitrilimines | Alkynes | Access to highly substituted pyrazoles. | rsc.org |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures. While often used for functionalizing existing pyrazole rings, palladium catalysis can also play a role in the formation of the pyrazole scaffold itself. These methods can provide access to N-arylpyrazoles that might be difficult to obtain through traditional condensation methods. organic-chemistry.org

Palladium-catalyzed C-N coupling reactions between aryl halides or triflates and pyrazole derivatives have become a valuable tool. organic-chemistry.orgacs.orgresearchgate.net The use of specific ligands, such as tBuBrettPhos, has been shown to be crucial for achieving high yields and tolerating a wide range of functional groups. organic-chemistry.orgacs.org These reactions can be applied to unprotected bromoimidazoles and bromopyrazoles, demonstrating the robustness of the catalytic system. mit.edu The development of palladium pre-catalysts has further streamlined these processes. mit.edu

| Reactants | Catalyst/Ligand System | Key Features | Reference(s) |

| Aryl Triflates + Pyrazole Derivatives | Palladium / tBuBrettPhos | High yields, good functional group tolerance. | organic-chemistry.orgacs.org |

| Bromoimidazoles/Bromopyrazoles + Amines | Palladium / tBuBrettPhos | Applicable to unprotected heterocycles. | mit.edu |

Regioselective Functionalization at Pyrazole N1 and C4 Positions

Once the pyrazole ring is formed, the introduction of the methyl group at the N1 position and the allyl group at the C4 position is required to obtain the target molecule.

The N-methylation of pyrazoles can be a challenging endeavor due to the presence of two adjacent and often similarly reactive nitrogen atoms, which can lead to mixtures of N1 and N2 isomers. acs.org Achieving high regioselectivity is therefore a primary goal. acs.org

One approach involves the use of sterically demanding methylating agents. For example, α-halomethylsilanes have been successfully employed as masked methylating reagents. acs.orgnih.govresearcher.life These bulky reagents preferentially alkylate the less sterically hindered nitrogen atom, leading to high N1 selectivity. acs.org The silyl (B83357) group can then be readily removed by protodesilylation using a fluoride (B91410) source. acs.orgnih.gov Another method involves the sequential treatment of a pyrazole derivative with a strong base like lithium diisopropylamide (LDA) followed by iodomethane, which can also afford high regioselectivity for N-methylation. nih.gov

| Methylating Agent | Key Features | Selectivity | Reference(s) |

| α-Halomethylsilanes | Masked methylating reagents, sterically driven selectivity. | High N1 selectivity (92:8 to >99:1). | acs.orgnih.govresearcher.life |

| Iodomethane (with LDA) | Sequential deprotonation and alkylation. | High regioselectivity. | nih.gov |

The introduction of an allyl group at the C4 position of the pyrazole ring can be achieved through various methods, often involving organometallic reagents or transition-metal-catalyzed reactions.

Palladium-catalyzed C-H allylation has emerged as a powerful tool for the direct functionalization of pyrazoles. nih.gov This method often requires an electron-withdrawing group at the C4 position to facilitate the C-H activation at the adjacent C5 position, which is not directly applicable for C4-allylation. However, palladium-catalyzed cross-coupling reactions of a C4-halo or C4-boronic acid pyrazole derivative with an allylating agent are a viable strategy. For instance, a Suzuki-Miyaura coupling between a 4-bromopyrazole and allylboronic acid or its derivatives could be employed.

Alternatively, the use of Grignard reagents offers a classic organometallic approach. A 4-halopyrazole can be converted into a pyrazol-4-yl Grignard reagent, which can then react with an allyl halide. Conversely, an allyl Grignard reagent can be reacted with a 4-halopyrazole, often in the presence of a suitable catalyst. While direct information on the use of Grignard reagents for the C4-allylation of 1-methylpyrazole (B151067) is not explicitly detailed in the provided context, this remains a fundamental and plausible synthetic transformation in organic chemistry.

Advanced Synthetic Techniques: Microwave and Ultrasound Assisted Synthesis

Modern synthetic chemistry increasingly utilizes advanced techniques that enhance reaction efficiency, reduce environmental impact, and improve product yields. Among these, microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in the preparation of heterocyclic compounds, including pyrazole derivatives. dergipark.org.trresearchgate.net These methods represent significant advancements in sustainable or "green" chemistry by minimizing energy consumption and often reducing the need for organic solvents. researchgate.netnih.gov

Microwave-assisted synthesis employs microwave irradiation to rapidly heat reaction mixtures. nih.gov Unlike conventional heating methods that rely on external heat sources and convection, microwaves directly couple with polar molecules in the mixture, leading to a rapid and uniform increase in temperature. dergipark.org.trnih.gov This can dramatically reduce reaction times, often from several hours to just a few minutes, while simultaneously increasing product yields. nih.govrsc.org For instance, the synthesis of certain pyrazole-containing 1,3,4-oxadiazoles required 6-9 hours under conventional reflux, but was completed in 5-8 minutes using microwave irradiation at 400W. rsc.org Similarly, other pyrazole derivatives saw reaction times drop from 7-9 hours to 9-10 minutes with an improvement in yield to between 79% and 92%. nih.gov This efficiency makes microwave-assisted synthesis particularly suitable for creating libraries of compounds for research and drug discovery. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing the reactivity of chemical species. researchgate.net This technique has been successfully applied to the synthesis of pyrazoline derivatives through Michael addition, resulting in good yields and short reaction times. researchgate.net Like microwave synthesis, ultrasound offers a greener alternative to conventional methods, often accelerating reactions significantly. researchgate.net

While specific protocols for the microwave or ultrasound-assisted synthesis of 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole are not extensively detailed in the reviewed literature, the widespread success of these techniques for a vast range of substituted pyrazoles suggests their applicability. dergipark.org.trnih.govrsc.org These advanced methods provide a clear pathway for optimizing the synthesis of this compound and its derivatives, promising faster reactions and higher efficiency.

Synthesis of Key Intermediates for this compound Derivatization (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde)

The functionalization and derivatization of the this compound scaffold rely on the availability of key intermediates that possess reactive functional groups. Among the most valuable of these is 1-methyl-1H-pyrazole-4-carbaldehyde , as the aldehyde group is a versatile handle for a wide variety of chemical transformations.

A primary and widely used method for introducing a formyl group onto a pyrazole ring is the Vilsmeier-Haack reaction . umich.edumdpi.com This reaction typically involves treating the substrate, in this case, 1-methyl-1H-pyrazole, with a Vilsmeier reagent. mdpi.com The reagent is pre-formed by reacting phosphorus oxychloride (POCl₃) with a substituted amide, most commonly N,N-dimethylformamide (DMF). mdpi.com The reaction introduces the formyl (-CHO) group at the C4-position of the pyrazole ring, which is electronically favorable for electrophilic substitution. The synthesis of a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, was achieved with a 48% yield after heating at 70°C for 24 hours. mdpi.com

An alternative strategy involves the methylation of a pre-existing pyrazole aldehyde. The synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde can be achieved by reacting 1H-pyrazole-4-carboxaldehyde with a methylating agent like iodomethane. chemicalbook.com

Another crucial class of intermediates includes pyrazole-4-carboxylic acid esters, such as methyl 1-methyl-1H-pyrazole-4-carboxylate . These esters can be readily converted into a variety of other functional groups. The synthesis of this ester is efficiently accomplished by the N-methylation of methyl 1H-pyrazole-4-carboxylate. chemicalbook.com The reaction typically proceeds by treating the starting ester with methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com This method has been reported to produce the desired product in high yields, around 90%. chemicalbook.com

Table 2: Synthesis of Key Pyrazole Intermediates

Table of Mentioned Compounds

Chemical Reactivity and Transformation Studies of 1 Methyl 4 Prop 2 En 1 Yl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substitution pattern is dictated by the directing effects of the ring nitrogen atoms and the existing substituents. In 1-methyl-4-allyl-1H-pyrazole, the C4-position is blocked by the allyl group. The N1-methyl group and the N2-atom direct incoming electrophiles primarily to the C5-position.

A notable example of electrophilic substitution on pyrazoles is the Vilsmeier-Haack reaction, which is a mild and efficient method for formylation. igmpublication.orgorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net The electrophilic species, a chloroiminium ion, attacks the electron-rich pyrazole ring. For 1,3-disubstituted pyrazoles, this formylation occurs at the C4-position. nih.gov In the case of 1-methyl-4-allyl-1H-pyrazole, the reaction would be expected to proceed at the C5-position, yielding 1-methyl-4-allyl-1H-pyrazole-5-carbaldehyde. A similar reaction has been documented for the synthesis of 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde from a corresponding pyrazole precursor. arkat-usa.org

Table 1: Electrophilic Aromatic Substitution on the Pyrazole Ring

| Reaction | Reagents | Expected Product | Position of Substitution |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 1-methyl-4-allyl-1H-pyrazole-5-carbaldehyde | C5 |

Nucleophilic Reactions Involving the Pyrazole Moiety

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, the pyrazole moiety can act as a nucleophile in various reactions. While the target molecule, being N-methylated, lacks the acidic N-H proton that is often the source of nucleophilicity in unsubstituted pyrazoles, the lone pair on the N2 nitrogen atom can still exhibit nucleophilic character.

For instance, pyrazoles can participate as nucleophiles in palladium-catalyzed hydroamination reactions with dienes. nih.gov The synthesis of various functionalized pyrazoles often relies on the nucleophilic character of a hydrazine (B178648) derivative condensing with a 1,3-dicarbonyl compound. nih.govresearchgate.net Furthermore, pyrazoles can be involved in Michael addition reactions. The enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones demonstrates the nucleophilic potential of the pyrazole core. nih.gov

Reactivity of the Prop-2-en-1-yl (Allyl) Side Chain

The allyl side chain offers a rich platform for a variety of chemical transformations, distinct from the reactivity of the pyrazole ring.

The double bond of the allyl group is susceptible to various addition reactions. A key transformation is the hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of water across the double bond. libretexts.org Treatment of 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole with a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex), followed by oxidation with hydrogen peroxide in a basic medium, would yield 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol. masterorganicchemistry.com This reaction proceeds via a syn-addition of the hydroborane, with the boron atom adding to the less substituted carbon. libretexts.orgmasterorganicchemistry.com

Another important addition reaction is the Michael addition, where a soft nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. youtube.com While the allyl group in the title compound is not conjugated to a carbonyl, it can be functionalized to create such a system.

Table 2: Olefinic Transformations of the Allyl Side Chain

| Reaction | Reagents | Expected Product |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol |

The allylic position of the side chain is a prime target for oxidation. Selenium dioxide (SeO₂) is a classic reagent for this purpose, capable of oxidizing allylic C-H bonds to introduce hydroxyl or carbonyl groups. adichemistry.comyoutube.com The reaction mechanism involves an initial ene reaction followed by a wikipedia.orgnih.gov-sigmatropic rearrangement. chemtube3d.comthieme-connect.de Depending on the reaction conditions, the oxidation of the allyl group in this compound could yield either (E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol or 3-(1-methyl-1H-pyrazol-4-yl)propenal. The regioselectivity of SeO₂ oxidation generally favors the more substituted end of the double bond in trisubstituted alkenes. adichemistry.com

Table 3: Allylic Oxidation of the Side Chain

| Reaction | Reagents | Possible Products |

| Allylic Oxidation | SeO₂ | (E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol3-(1-methyl-1H-pyrazol-4-yl)propenal |

The allyl group's double bond can readily participate in radical reactions. The thiol-ene reaction is a prominent example of a radical addition process. wikipedia.org This reaction involves the addition of a thiol (R-SH) across the double bond, initiated by light or a radical initiator. The process is highly efficient and follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the terminal carbon. wikipedia.org For example, reacting this compound with a thiol like thioglycolic acid would yield a thioether adduct. This type of "click chemistry" is valuable for surface patterning and polymer synthesis. wikipedia.orgrsc.org

Table 4: Radical Addition to the Allyl Side Chain

| Reaction | Reagents | Expected Product |

| Thiol-Ene Reaction | R-SH, Radical Initiator | 3-((1-methyl-1H-pyrazol-4-yl)methyl)thioether derivative |

Derivatization and Functionalization Strategies at the Pyrazole and Allyl Moieties

The distinct reactivity of the pyrazole ring and the allyl side chain allows for selective functionalization, enabling the synthesis of a wide array of derivatives.

At the Pyrazole Moiety:

Electrophilic Substitution: As discussed, Vilsmeier-Haack formylation can introduce a formyl group at the C5 position. arkat-usa.org This aldehyde can then serve as a handle for further transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine.

Halogenation: Introduction of a halogen, for example at the C5-position, would provide a key intermediate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, alkyl, or alkynyl groups.

Metalation: Direct metalation of the C5-position followed by quenching with an electrophile is another potential route for functionalization.

At the Allyl Moiety:

Hydroxylation: Besides hydroboration-oxidation, dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) can convert the alkene into a diol.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or hot, concentrated KMnO₄ can cleave the double bond, leading to the formation of an aldehyde or a carboxylic acid at the pyrazole C4-position.

Coordination Chemistry: The allyl group, in conjunction with the pyrazole nitrogen, can act as a ligand for transition metals, as seen in the synthesis of (η³‐Allyl)bromodicarbonylbis(pyrazole)molybdenum(II) complexes. researchgate.net

This orthogonal reactivity makes this compound a valuable building block for creating complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 4 Prop 2 En 1 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole, ¹H and ¹³C NMR spectra provide definitive evidence for its covalent framework, while 2D NMR techniques would further confirm the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the N-methyl group, and the allyl substituent. The pyrazole ring protons, typically appearing as singlets in 4-substituted pyrazoles, are anticipated in the aromatic region. The N-methyl protons would present as a sharp singlet, while the allyl group would give rise to a more complex pattern, including a doublet for the methylene (B1212753) protons and a multiplet for the vinyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum would show signals for the two distinct pyrazole ring carbons, the N-methyl carbon, and the three carbons of the allyl group. The chemical shifts are influenced by the electronic environment of each carbon, offering insights into the charge distribution within the molecule.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between adjacent protons, for instance, within the allyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-3/H-5 | ~7.0-7.5 | s | Pyrazole ring protons |

| N-CH₃ | ~3.7-3.9 | s | Methyl protons |

| -CH₂- | ~3.2-3.4 | d | Allyl methylene protons |

| -CH= | ~5.8-6.0 | m | Allyl methine proton |

| =CH₂ | ~5.0-5.2 | m | Allyl vinyl protons |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Assignment |

| C-3/C-5 | ~125-135 | Pyrazole ring carbons |

| C-4 | ~115-125 | Pyrazole ring carbon |

| N-CH₃ | ~35-40 | Methyl carbon |

| -CH₂- | ~30-35 | Allyl methylene carbon |

| -CH= | ~130-135 | Allyl methine carbon |

| =CH₂ | ~115-120 | Allyl vinyl carbon |

Note: The predicted chemical shifts are based on known values for substituted pyrazoles and allyl compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic methyl and allyl groups. The C=C stretching of the allyl group and the C=N and C-N stretching vibrations of the pyrazole ring would also be prominent.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the FT-IR data. The C=C stretching of the allyl group is expected to produce a strong Raman signal.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | FT-IR, Raman |

| C=C stretch (allyl) | 1640-1650 | FT-IR, Raman |

| C=N stretch (pyrazole) | 1500-1600 | FT-IR, Raman |

| C-N stretch (pyrazole) | 1300-1400 | FT-IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, with a molecular formula of C₇H₁₀N₂, the expected exact mass would be approximately 122.0844 g/mol .

Electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the pyrazole and allyl moieties. Common fragmentation pathways for pyrazoles can involve the loss of HCN or N₂. For instance, a related compound, 1-methylpyrazole (B151067), shows a significant [M-H]⁺ ion. The allyl group can undergo cleavage to produce a stable allyl cation. A closely related compound, 1,3,5-trimethyl-4-allylpyrazole, shows a base peak at m/z 123, which could correspond to the loss of an ethyl group, and a molecular ion peak at m/z 150. nih.gov

| m/z | Proposed Fragment |

| 122 | [M]⁺ |

| 107 | [M - CH₃]⁺ |

| 81 | [M - C₃H₅]⁺ (loss of allyl group) |

| 54 | [C₃H₄N]⁺ (from pyrazole ring fragmentation) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring and the allyl group's double bond. The pyrazole ring, being an aromatic heterocycle, will be the primary chromophore. The position and intensity of the absorption maxima (λmax) would provide insights into the electronic structure of the molecule. For comparison, the parent 1H-pyrazole exhibits a UV absorption maximum around 210 nm. nist.gov The substitution on the pyrazole ring in the title compound is expected to cause a slight bathochromic (red) shift in the absorption maximum.

Computational and Theoretical Chemistry Investigations of 1 Methyl 4 Prop 2 En 1 Yl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the most stable conformation of the molecule, known as the optimized geometry. lookchem.com For pyrazole (B372694) derivatives, DFT methods, particularly with the B3LYP functional, have been shown to provide reliable geometric parameters. nih.gov

In a typical computational study, the initial structure of this compound would be built and then subjected to geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For similar pyrazole derivatives, studies have shown that the pyrazole ring is largely planar. lookchem.com The orientation of the methyl and prop-2-en-1-yl substituents relative to the pyrazole ring would be a key outcome of this optimization. For instance, in related structures, slight deviations from planarity can occur in flexible side chains. imedpub.comimedpub.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring Core (Note: These are generalized values for a pyrazole core based on computational studies of related molecules and may vary for this compound.)

| Parameter | Typical Calculated Value (Å or °) |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.43 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C5-N1 Bond Length | ~1.38 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~106° |

| C4-C5-N1 Bond Angle | ~105° |

| C5-N1-N2 Bond Angle | ~112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. schrodinger.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating substituents, while the LUMO is typically localized on the pyrazole ring and any electron-withdrawing groups. nih.govnih.gov In this compound, both the methyl and prop-2-en-1-yl groups are electron-donating, which would influence the HOMO energy level.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η) where μ is the electronic chemical potential.

Studies on similar pyrazole compounds have shown that the introduction of different substituents can tune the HOMO-LUMO gap and, consequently, the reactivity of the molecule. nih.govresearchgate.net

Table 2: Conceptual Calculated FMO and Reactivity Descriptors for a Generic Substituted Pyrazole (Note: These values are illustrative and would need to be specifically calculated for this compound.)

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.0 eV |

| Chemical Hardness (η) | 2.75 eV |

| Electronegativity (χ) | 3.75 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP surface would likely show the most negative potential (red) around the pyridine-like nitrogen atom (N2) of the pyrazole ring, as it possesses a lone pair of electrons. imedpub.com This site would be the primary target for protonation and electrophilic attack. The hydrogen atoms of the methyl and allyl groups would exhibit positive potential (blue), while the π-system of the prop-2-en-1-yl group would show a region of negative potential above and below the plane of the double bond. rsc.org

Prediction of Spectroscopic Properties (e.g., Theoretical NMR, IR, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

NMR Spectra: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide valuable information about the electronic environment of each nucleus. nih.gov For instance, the chemical shifts of the protons and carbons on the pyrazole ring and the substituents would be predicted.

IR Spectra: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the various stretching, bending, and torsional modes of the molecule's bonds. For this compound, characteristic vibrational modes would include C-H stretching of the methyl and allyl groups, C=C stretching of the allyl group, and various stretching and bending modes of the pyrazole ring. mdpi.comresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. nih.gov For pyrazole derivatives, the main absorption bands are typically found in the UV region. rsc.org

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. researchgate.net Computational chemistry can be used to assess the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

For a molecule to exhibit significant NLO properties, it often requires a large difference in electron density between its ground and excited states, which is typically achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. While this compound does not have a classic push-pull electronic structure, the pyrazole ring itself can participate in charge transfer. Computational studies on other pyrazole derivatives have shown that they can possess promising NLO properties. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. lookchem.com It maps various properties onto the molecular surface, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions, such as H···H, C···H, and N···H contacts. lookchem.com

For this compound in a hypothetical crystal lattice, Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions. Given its structure, one would expect to observe van der Waals interactions, particularly H···H contacts, as well as potential C-H···π interactions involving the allyl group and the pyrazole ring. imedpub.comimedpub.com

Molecular Dynamics Simulations (if applicable to related systems)

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, solvent effects, and the stability of molecular complexes. tandfonline.commdpi.com

While specific MD simulations for this compound may not be readily available, MD studies on related pyrazole systems have been conducted to investigate various phenomena. For example, simulations have been used to study the proton conductivity in pyrazole-doped membranes and the binding stability of pyrazole-based inhibitors to biological targets. nih.govnih.govuomustansiriyah.edu.iq Such studies demonstrate the utility of MD in understanding the behavior of pyrazole-containing systems in different environments.

Applications and Advanced Materials Chemistry of 1 Methyl 4 Prop 2 En 1 Yl 1h Pyrazole and Its Derivatives

Role as a Privileged Scaffold in Ligand Design for Coordination Chemistry

The term "privileged scaffold" in medicinal and coordination chemistry refers to a molecular framework that is capable of binding to multiple targets with high affinity. The pyrazole (B372694) ring system, particularly when appropriately substituted, is a well-established privileged scaffold. The unique electronic properties and steric profile of 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole, featuring both a coordinating pyrazole ring and a reactive allyl group, make it a valuable ligand in the design of metal complexes for various applications.

Metal Complex Formation and Coordination Modes

The pyrazole moiety of this compound serves as an excellent coordination site for a wide array of metal ions. The nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons, making it a potent Lewis base for coordinating to metal centers. This interaction is fundamental to the formation of stable metal complexes.

Complexes with platinum-group metals are of particular interest. For instance, aryl-substituted pyrazoles can react with potassium tetrachloroplatinate(II) to form chloro-bridged dimer complexes. mdpi.com These dimers can then react further with other ligands, demonstrating the pyrazole's utility in building more complex coordination spheres. mdpi.com Coinage metals like gold(I), silver(I), and copper(I) also readily form complexes with pyrazolate ligands, often resulting in oligomeric structures such as trimers and tetramers in the solid state. nih.gov

The allyl group introduces additional coordination possibilities. The allyl ligand can bind to metals in two primary modes: a monohapto (η¹) fashion, where it acts as a 1-electron donor similar to a methyl group, or a trihapto (η³) fashion, where it behaves as a 3-electron donor. libretexts.org This versatility allows the 1-methyl-4-allyl-1H-pyrazole ligand to adapt to the electronic and steric requirements of different metal centers, potentially bridging multiple metal ions or acting as a hemilabile ligand where the allyl group can reversibly bind and unbind.

Table 1: Coordination Characteristics of this compound

| grainCoordinating Moiety | linkCoordination Modes | scienceTypical Metal Partners | notesNotes |

|---|---|---|---|

| Pyrazole Ring (N2-donor) | Monodentate, Bridging (μ-pyrazolate) | Platinum Group Metals (Pt, Pd), Coinage Metals (Cu, Ag, Au) | Forms stable σ-bonds; fundamental to complex formation. mdpi.comnih.gov |

| Allyl Group | Monohapto (η¹), Trihapto (η³) | Transition Metals (e.g., Mo, Pd) | Offers versatile and potentially hemilabile coordination. libretexts.org |

Applications in Catalysis (e.g., Metal-Catalyzed Reactions)

The metal complexes derived from this compound and its analogs are promising candidates for catalysis. chemscene.com The design of the ligand is crucial, as it can influence the steric and electronic environment of the metal's active site, thereby controlling the catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyrazole-based ligands have been developed to facilitate these transformations. For example, specialized alkyl-pyrazole-based phosphine (B1218219) ligands have proven effective in the chemoselective amination of challenging substrates like chloro(hetero)aryl triflates. The pyrazole scaffold helps to stabilize the palladium catalyst and tune its reactivity.

The presence of the allyl group on the pyrazole ligand could also be directly involved in catalytic cycles. Metal-allyl complexes are key intermediates in numerous catalytic reactions, including allylic alkylation, amination, and polymerization. A complex of 1-methyl-4-allyl-1H-pyrazole could, in principle, serve as a pre-catalyst that generates a catalytically active metal-allyl species in situ.

Utilization as a Building Block in Complex Molecular Architectures

Beyond its role in coordination chemistry, the dual functionality of this compound makes it a valuable building block for constructing larger and more intricate molecular structures. mdpi.com

Incorporation into Fused Heterocyclic Systems

The pyrazole ring is a common starting point for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. Methodologies exist for constructing a new ring fused to a pre-existing pyrazole. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines, which often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While 1-methyl-4-allyl-1H-pyrazole itself is not an aminopyrazole, it can be chemically modified to introduce the necessary functional groups for such cyclization reactions.

Alternatively, the allyl group can be the primary site of reaction for building fused systems. For example, the double bond of the allyl group can participate as a dienophile in Diels-Alder reactions or undergo ring-closing metathesis (RCM) with another tethered alkene to form a new carbocyclic or heterocyclic ring fused or spiro-fused to the pyrazole core.

Synthesis of Macrocycles and Polymeric Materials (Conceptual, based on allyl group reactivity)

The reactivity of the terminal alkene in the allyl group provides a conceptual pathway for the synthesis of macrocycles and polymers.

Macrocycle Synthesis: Ring-closing metathesis (RCM) is a powerful strategy for forming large rings. kit.edu A difunctionalized precursor, containing two 1-methyl-4-allyl-1H-pyrazole units linked by a suitable spacer, could undergo an intramolecular RCM reaction to yield a macrocycle. The size of the resulting ring would be determined by the length and nature of the linker. Such macrocycles could act as host molecules or form part of more complex interlocked structures like catenanes and rotaxanes.

Polymer Synthesis: The allyl group can participate in various polymerization reactions.

Acyclic Diene Metathesis (ADMET) Polymerization: In principle, 1-methyl-4-allyl-1H-pyrazole could undergo self-condensation via ADMET polymerization using a Grubbs-type catalyst. This reaction would proceed with the elimination of ethylene (B1197577) to form a polymer with the pyrazole units incorporated into the main chain.

Radical Polymerization: While allyl monomers are generally less reactive in radical polymerization than styrenes or acrylates, it is conceivable to copolymerize 1-methyl-4-allyl-1H-pyrazole with other monomers to introduce the pyrazole functionality as a pendant group along a polymer backbone.

Thiol-Ene "Click" Chemistry: The allyl group can react efficiently with thiols in the presence of a radical initiator or UV light. This "click" reaction could be used to graft the pyrazole unit onto a thiol-functionalized polymer or to create cross-linked polymer networks.

The resulting polymeric materials would possess the inherent properties of the pyrazole unit, such as its coordination ability and basicity, opening avenues for applications in metal-ion sensing, catalysis, or as functional coatings. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies for Designing Functional Molecules

Structure-activity relationship (SAR) studies are essential for optimizing the properties of a lead compound for a specific application. researchgate.net For this compound, SAR studies would involve systematically modifying its structure and evaluating the impact on its function, whether as a ligand, a catalyst, or a biologically active agent. researchgate.net

The pyrazole scaffold is particularly amenable to SAR exploration due to the relative ease of synthesizing derivatives. nih.gov Key areas for modification include:

N1-Substituent: The N1-methyl group can be replaced with other alkyl or aryl groups to probe steric and electronic effects. This can influence the ligand's coordination properties or its interaction with a biological target.

C4-Substituent: The C4-allyl group is a prime target for modification. Its length can be varied, or the double bond can be transformed into other functional groups (e.g., alcohol, epoxide, amine) to introduce new properties like hydrogen bonding or alternative reactive sites. For example, in a series of pyrazole-based inhibitors of the meprin α and β enzymes, modifications to the substituents on the pyrazole core significantly impacted both potency and selectivity. nih.gov

C3 and C5-Substituents: While unsubstituted in the parent compound, introducing substituents at the C3 and C5 positions would dramatically alter the molecule's shape and electronic distribution. SAR studies on pyrazole-based inhibitors have shown that adding groups at these positions can lead to significant changes in activity. nih.govnih.gov

By correlating these structural changes with observed activity, a rational design approach can be employed to develop new functional molecules with enhanced performance for applications ranging from catalysis to medicinal chemistry. mdpi.com

Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of the pyrazole core and its substituents is intricately linked to its electronic and steric properties, which can be finely tuned through structural modifications. The pyrazole ring is an aromatic heterocycle where the C4 position is electron-rich, making it susceptible to electrophilic substitution, while the C3 and C5 positions are comparatively electron-deficient and thus more prone to nucleophilic attack. nih.govmdpi.comyoutube.comimperial.ac.uk The reactivity of this compound is primarily dictated by the interplay between the pyrazole ring, the N1-methyl group, and the C4-allyl group.

Structural modifications, such as the introduction of various substituents at different positions on the pyrazole ring, significantly alter the molecule's reactivity profile. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—modulates the electron density of the pyrazole ring, thereby influencing the rates and regioselectivity of its reactions. nih.govmdpi.com For instance, the presence of an EDG on the ring would be expected to enhance the rate of electrophilic substitution at the C4 position (if unsubstituted), while an EWG would deactivate the ring toward electrophiles but could facilitate nucleophilic substitution at C3 or C5. nih.govimperial.ac.uk In the case of this compound, electrophilic attack would be directed to the allyl group or potentially the ring if conditions are harsh enough, while the reactivity of the allyl group itself can be influenced by the electronic nature of the pyrazole ring to which it is attached.

The allyl group at the C4 position is a key center of reactivity, readily undergoing reactions such as cycloadditions. nih.govorganic-chemistry.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction for vinyl- and allyl-substituted pyrazoles. nih.govlibretexts.org The reactivity in these cycloadditions is sensitive to the electronic properties of both the diene and the dienophile. Modifications to the pyrazole ring can alter the electronic character of the allyl group, thereby affecting its reactivity as a dienophile. For example, introducing electron-withdrawing groups onto the pyrazole ring can make the allyl group more electron-deficient, potentially increasing its reactivity toward electron-rich dienes. nih.govnih.gov Conversely, electron-donating groups may enhance its reactivity with electron-poor dienes. nih.gov Studies on related systems have shown that even subtle changes, such as the position of substituents on the pyrazole ring, can have a substantial impact on reaction yields and regioselectivity. researchgate.netmdpi.com For example, in the synthesis of pyrazoles from 1,3-diketones and hydrazines, the electronic and steric character of substituents determines the ratio of regioisomers formed. mdpi.com Similarly, in catalytic reactions, the electronic nature of substituents on the pyrazole ring can influence yields, with electron-donating groups often leading to higher yields in certain coupling reactions, while electron-withdrawing groups may lower them. nih.gov

Table 1: Effect of Substituents on the Reactivity of Pyrazole Derivatives

This table presents representative findings on how substituents affect the chemical reactivity of the pyrazole core, based on data from various pyrazole derivatives.

| Pyrazole Derivative Type | Reaction Type | Substituent (Position) | Observed Effect on Reactivity | Reference(s) |

| N-Aryl Pyrazole | Electrophilic Thiocyanation | Electron-donating (-Me, -OMe) on N-aryl group | Good yields (80-91%) obtained; no significant influence from substituent position (ortho, meta, para). | beilstein-journals.org |

| N-Phenyl Pyrazole | Electrophilic Thiocyanation | Electron-withdrawing (-Cl, -Br, -CF3) on N-aryl group | Good yields (75-88%) maintained, indicating tolerance for EWGs. | beilstein-journals.org |

| Hydrazones for Pyrazole Synthesis | Rh-catalyzed Cascade Cyclization | Electron-donating on hydrazine (B178648) precursor | Excellent yields of the corresponding pyrazole products. | nih.gov |

| Hydrazones for Pyrazole Synthesis | Rh-catalyzed Cascade Cyclization | Electron-withdrawing on hydrazine precursor | Lower yields of the corresponding pyrazole products. | nih.gov |

| 5-Aminopyrazole | NHC-catalyzed Cycloaddition | Electron-withdrawing or -donating on N1-aryl group | Both types of substituents afforded products in good outcomes. | acs.orgacs.org |

| 5-Aminopyrazole | NHC-catalyzed Cycloaddition | Phenyl group at C3-position | Decreased the product yield without affecting enantioselectivity. | acs.orgacs.org |

| 5-Vinylpyrazoline | Eliminative Aromatization | Electron-active groups on N-phenyl ring | Converted to the corresponding pyrazole in moderate-to-high yields. | nih.gov |

Influence of Substituents on Molecular Interactions and Recognition

Substituents on the pyrazole ring play a critical role in dictating the non-covalent interactions that govern molecular recognition processes, such as protein-ligand binding and self-assembly. nih.govnih.gov These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions, the strengths of which are modulated by the steric and electronic nature of the substituents. nih.govmdpi.comnih.gov

In this compound, the N1-methyl group precludes the formation of the N-H···N hydrogen bonds that are characteristic of NH-pyrazoles, which can form assemblies like dimers, trimers, and catemers. nih.govnih.gov However, the pyridine-like N2 atom can act as a potent hydrogen bond acceptor, interacting with hydrogen bond donors in its environment, such as water molecules or amino acid residues (e.g., Cys, Ser) in a protein's active site. mdpi.comnih.govacs.org Computational studies on N1-substituted pyrazoles have identified stable hydrogen-bond networks involving the N2 atom and water molecules, which can be crucial for binding affinity to biological targets like kinases. nih.govacs.org

The aromatic nature of the pyrazole ring allows for π-π stacking interactions with other aromatic systems. mdpi.comresearchgate.net The strength of these interactions can be tuned by substituents. While traditional models suggested that interactions are maximized between electron-rich and electron-poor rings, more recent computational studies indicate that direct, through-space interactions between the substituents and the interacting aromatic ring are the primary determinants of stacking strength. nih.govacs.org The presence of aryl groups at positions C3, C5, or even N1 can introduce significant π-π stacking interactions that are critical for molecular recognition. mdpi.comacs.org

Molecular recognition is highly dependent on the specific substitution pattern of the pyrazole derivative, which determines its fit and complementarity within a binding site. nih.govnih.gov Studies on the binding of pyrazole derivatives to various enzymes and receptors have demonstrated that the presence, size, and position of substituents are key to affinity and selectivity. nih.govacs.org For instance, in binding to the enzyme CYP2E1, a methyl group at the C4 position of pyrazole increased binding affinity by 50-fold compared to the unsubstituted parent molecule, an effect attributed to favorable contacts with the hydrophobic interior of the catalytic site. nih.gov In contrast, introducing a second methyl group at C3 and C5 completely blocked binding, highlighting the importance of steric factors. nih.gov Molecular docking studies frequently reveal that substituents form specific hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Alanine, Valine) and that their electronic properties (e.g., electronegativity, hydrogen-bonding capacity) are critical for potent inhibition. nih.govnih.gov

Table 2: Influence of Pyrazole Substituents on Molecular Recognition and Binding Affinity

This table provides examples from research on how different substituents on pyrazole derivatives influence their interaction and binding with biological targets.

| Target Protein | Pyrazole Derivative Series | Substituent Modification | Effect on Molecular Interaction / Recognition | Reference(s) |

| CYP2E1 | Monocyclic pyrazoles | Methyl group at C4-position | 50-fold increase in binding affinity compared to unsubstituted pyrazole. | nih.gov |

| CYP2E1 | Monocyclic pyrazoles | Methyl groups at C3 and C5 positions | Complete loss of binding, indicating negative steric hindrance. | nih.gov |

| Cannabinoid Receptor (CB1) | 1,5-Diarylpyrazoles | p-Iodophenyl at C5-position | Resulted in the most potent antagonist in the series. | acs.org |

| Cannabinoid Receptor (CB1) | 1,5-Diarylpyrazoles | 2,4-Dichlorophenyl at N1-position | Identified as a structural requirement for potent antagonistic activity. | acs.org |

| B-Raf Kinase | N1-Substituted pyrazoles | 1-Methyl-4-piperidinyl or tetrahydro-2H-pyran-4-yl at N1 | Less active compounds formed different, less stable water-wire hydrogen-bond networks compared to the most active compound. | nih.govacs.org |

| RET Kinase | Pyrazole derivatives | H-bond acceptor/electronegative groups at R¹ position | Favorable for increasing inhibitor potency. | nih.gov |

| RET Kinase | Pyrazole derivatives | Electropositive/steric/H-bond donor groups at R² position | Favorable for increasing inhibitor potency through hydrophobic interactions. | nih.gov |

| VEGFR | Various pyrazole derivatives | Compound M76 | Showed strong binding affinity (-9.2 kcal/mol) through interactions with key residues in the active site. | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is an area of intense research, with a growing emphasis on environmentally benign methods. nih.gov Future research on 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole is expected to align with these green chemistry principles, focusing on efficiency, safety, and sustainability.

Key trends in the green synthesis of pyrazoles that can be applied to the target molecule include:

One-Pot, Multi-Component Reactions (MCRs): These reactions are highly atom-economical and can significantly reduce waste by combining multiple reaction steps into a single procedure. rasayanjournal.co.in The synthesis of pyranopyrazole derivatives using CaO nanoparticles as a heterogeneous catalyst is a prime example of a successful MCR strategy that is both efficient and environmentally friendly. rasayanjournal.co.in

Use of Green Solvents and Catalysts: Research is increasingly focused on replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). nih.govnih.gov For instance, the N-allylation of pyrazoles with allylic alcohols has been achieved in water using a metal-free, recyclable catalyst. researchgate.net Similarly, the synthesis of N-pyrazole amino chitosan (B1678972) has been demonstrated using PEG-400 as a recyclable solvent. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions. pharmacophorejournal.com The use of ZnO nano-catalysts in the microwave-assisted synthesis of substituted pyrazoles highlights a green and efficient approach. pharmacophorejournal.com

Phase Transfer Catalysis: This method allows for reactions between reagents in different phases, often eliminating the need for organic solvents and enabling the use of milder reaction conditions. researchgate.net

These methodologies offer promising avenues for the sustainable production of this compound and its derivatives.

Exploration of Advanced Catalytic Applications

The pyrazole scaffold is a versatile platform for the development of novel catalysts and ligands for a wide range of chemical transformations. The unique electronic properties of the pyrazole ring, which can be tuned by substituents, make it an attractive component in catalyst design.

Future research in this area for this compound could explore:

Ligand Development for Cross-Coupling Reactions: Pyrazole derivatives have been successfully used as ligands in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netacs.org The allyl group at the C4 position of the target molecule could potentially coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. Enantioselective Pd-catalyzed allylic substitutions using pyrazoles as nucleophiles have yielded allylated pyrazoles of medicinal importance. acs.org

Homogeneous and Heterogeneous Catalysis: The development of both soluble (homogeneous) and solid-supported (heterogeneous) catalysts based on the 1-methyl-4-allyl-1H-pyrazole structure is a promising research direction. Heterogeneous catalysts are particularly desirable for their ease of separation and recyclability.

Asymmetric Catalysis: Chiral pyrazole-containing ligands are valuable in asymmetric synthesis. The functional groups on this compound could be modified to create chiral environments for enantioselective transformations.

The following table illustrates potential catalytic applications for pyrazole-based compounds:

| Catalytic Application | Type of Pyrazole Derivative | Metal Catalyst | Potential Advantage |

| C-H Allylation | 4-Substituted Pyrazoles | Palladium | Direct functionalization of C-H bonds nih.govacs.org |

| Asymmetric Allylic Substitution | Chiral Pyrazole Ligands | Palladium | Synthesis of enantiomerically enriched compounds acs.org |

| Cross-Coupling Reactions | Phosphine-Pyrazole Ligands | Palladium | High efficiency and selectivity |

Integration into Advanced Functional Materials

The incorporation of pyrazole derivatives into advanced materials is an emerging field with the potential for significant technological impact. The structural and electronic properties of pyrazoles can be harnessed to create materials with novel optical, electronic, and energetic properties.

Potential applications for this compound in materials science include:

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands can be used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Energetic Materials: Polynitro-substituted pyrazoles and triazoles have been investigated as potential energetic materials and oxidizers due to their high densities and good thermal stabilities. rsc.org The nitrogen-rich pyrazole ring is a key feature in the design of such materials.

Luminescent Materials: Platinum(II) complexes containing pyrazole-based ligands have been shown to exhibit green fluorescence, suggesting their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Bioactive Polymers: The incorporation of pyrazole moieties into polymers could lead to the development of new biocompatible and biodegradable materials with applications in drug delivery and tissue engineering. The synthesis of N-pyrazole amino chitosan is a step in this direction. nih.gov

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. nih.govbohrium.com In silico methods can be used to predict the reactivity, electronic properties, and biological activity of novel pyrazole derivatives, guiding synthetic efforts and reducing the need for extensive experimental screening. nih.govdoi.org

Future computational research on this compound and its derivatives could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological or chemical activities. nih.gov This can aid in the design of new compounds with enhanced performance.

Density Functional Theory (DFT) Calculations: DFT methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. bohrium.comcsic.es These calculations can be used to understand reaction mechanisms and predict the outcomes of chemical transformations.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of pyrazole derivatives to biological targets such as enzymes and receptors. nih.gov

Virtual Screening: Large libraries of virtual pyrazole derivatives can be screened computationally to identify promising candidates for synthesis and experimental testing.

The following table summarizes the application of computational methods in the study of pyrazole derivatives:

| Computational Method | Application | Predicted Properties |

| QSAR | Design of novel compounds | Biological activity, toxicity nih.gov |

| DFT | Understanding reactivity and mechanisms | Electronic structure, reaction energies bohrium.comcsic.es |

| Molecular Docking | Drug discovery | Binding affinity, interaction modes nih.gov |

| Virtual Screening | Lead identification | Hit compounds for further study |

Q & A

Q. What are the most reliable synthetic routes for 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole, and how do reaction conditions influence regioselectivity?

The compound can be synthesized via regioselective methods using N-Tosylhydrazones as precursors. A typical procedure involves reacting substituted hydrazones with propargyl derivatives under palladium-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) in toluene at 80–100°C for 12–24 hours. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) ensures isolation of the desired regioisomer. Reaction temperature and catalyst loading critically impact selectivity, with lower temperatures favoring kinetic control .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., allyl proton signals at δ 5.0–5.8 ppm) .

- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization. For example, anisotropic displacement parameters and hydrogen bonding networks can resolve ambiguities in stereochemistry .

Q. What safety precautions are essential when handling this compound in the laboratory?

Key precautions include:

- Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.

- Storage in inert atmospheres (argon) to prevent oxidation of the allyl group.

- Disposal via neutralization with dilute acetic acid followed by incineration, adhering to local regulations .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For instance, the allyl group’s π-electrons may participate in Suzuki-Miyaura couplings with boronic acids (e.g., 4-methyl-3-thiopheneboronic acid) under Pd catalysis. Transition state analysis helps optimize ligand choice (e.g., SPhos vs. XPhos) and solvent polarity .

Q. What strategies resolve contradictions in regioselectivity data between solution-phase and solid-state syntheses?

Divergent regioselectivity often arises from steric vs. electronic control. For example:

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Design a multi-step assay pipeline:

- In vitro : Kinase inhibition (e.g., EGFR, IC₅₀ via fluorescence polarization) and cytotoxicity (MTT assay on cancer cell lines).

- In silico : Molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., COX-2).

- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity .

Q. What advanced techniques characterize dynamic behavior of this compound in solution?

Q. How are multi-step syntheses optimized for derivatives like triazole-pyrazole hybrids?

A modular approach involves:

- Step 1 : CuAAC click chemistry (CuSO₄, sodium ascorbate) to attach 1,2,3-triazoles to the pyrazole core.

- Step 2 : Palladium-mediated allylation (e.g., using propargyl bromide) in THF/H₂O (1:1) at 50°C.

- Step 3 : Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure hybrids .

Data Contradiction and Troubleshooting

Q. Why do spectroscopic data for this compound vary across literature reports?

Discrepancies often stem from:

Q. How to address low yields in the synthesis of this compound via metalation-acylation?

Optimize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.